molecular formula C10H10Cl3NO2 B1664273 Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)- CAS No. 65372-80-7

Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-

Cat. No. B1664273
CAS RN: 65372-80-7
M. Wt: 282.5 g/mol
InChI Key: FVEPMRZJQUYLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AA560 is a nonsteroidal antiandrogen. AA560 decreases the uptake of 3H-androgens in the ventral prostate. AA560 decreases the weight of accessory organs.

Scientific Research Applications

  • Chemical Synthesis and Antibacterial Properties :

    • A study by Baranovskyi et al. (2018) explored the synthesis of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides through copper catalytic anionarylation. The synthesized compounds, including variants of propanamide, demonstrated significant antibacterial and antifungal properties, indicating potential applications in antimicrobial research (Baranovskyi et al., 2018).
  • Photocatalysis in Environmental Applications :

    • Sturini et al. (1997) investigated the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (a variant of propanamide) in water. This study highlights the potential use of propanamide derivatives in environmental applications, particularly in the photocatalytic degradation of herbicides and related compounds (Sturini et al., 1997).
  • Pharmaceutical Research and Drug Development :

    • Research on a specific variant, tepoxalin, which shares a similar structure to the compound , was conducted by Knight et al. (1996). Tepoxalin is known for its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. The study primarily focused on the toxicological profile of tepoxalin in rats and dogs, providing insight into the safety and potential therapeutic applications of related propanamide compounds (Knight et al., 1996).
  • Material Science and Optical Properties :

    • Prabhu et al. (2000) synthesized N-(2-chlorophenyl)-(1-propanamide) and examined its potential as an organic nonlinear optical material. Their study indicates the material's suitability for electro-optic applications due to its favorable optical and physical properties (Prabhu et al., 2000).
  • Pharmacokinetics and Metabolism Studies :

    • Wu et al. (2006) conducted a study on S-1, a selective androgen receptor modulator that is structurally similar to the propanamide . This research provides important insights into the pharmacokinetics, metabolism, and potential therapeutic applications of propanamide derivatives in the treatment of androgen-dependent diseases (Wu et al., 2006).

properties

CAS RN

65372-80-7

Product Name

Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)propanamide

InChI

InChI=1S/C10H10Cl3NO2/c1-10(2,16)9(15)14-5-3-6(11)8(13)7(12)4-5/h3-4,16H,1-2H3,(H,14,15)

InChI Key

FVEPMRZJQUYLRA-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AA 560
AA560
N-(2-chloromethyl-2-hydroxypropionyl)-3,4,5-trichloroaniline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
Reactant of Route 2
Reactant of Route 2
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
Reactant of Route 3
Reactant of Route 3
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
Reactant of Route 5
Reactant of Route 5
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-
Reactant of Route 6
Reactant of Route 6
Propanamide, 2-hydroxy-2-methyl-N-(3,4,5-trichlorophenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.